molecular formula C13H10N2O4 B14390606 2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-14-5

2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one

Cat. No.: B14390606
CAS No.: 88550-14-5
M. Wt: 258.23 g/mol
InChI Key: RGVITBAQERQJEZ-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that features a furan ring fused with a pyrazole ring, along with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of furan-2-carbonyl chloride with 3,4-dimethylpyrazole under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for further research and development .

Properties

CAS No.

88550-14-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C13H10N2O4/c1-7-6-10(16)19-12-11(7)8(2)15(14-12)13(17)9-4-3-5-18-9/h3-6H,1-2H3

InChI Key

RGVITBAQERQJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)C3=CC=CO3

Origin of Product

United States

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